molecular formula C21H18ClNO3S B11626041 N-[(4-chlorophenyl)sulfonyl]-2-methyl-N-(4-methylphenyl)benzamide

N-[(4-chlorophenyl)sulfonyl]-2-methyl-N-(4-methylphenyl)benzamide

Cat. No.: B11626041
M. Wt: 399.9 g/mol
InChI Key: XKGXEZRKMVSSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)sulfonyl]-2-methyl-N-(4-methylphenyl)benzamide is an organic compound that belongs to the class of sulfonyl amides This compound is characterized by the presence of a sulfonyl group attached to a benzamide structure, with additional chlorophenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)sulfonyl]-2-methyl-N-(4-methylphenyl)benzamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methyl-4-methylphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)sulfonyl]-2-methyl-N-(4-methylphenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-[(4-chlorophenyl)sulfonyl]-2-methyl-N-(4-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-2-methyl-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-chlorobenzamide
  • N-(4-methylphenyl)-2-chlorobenzamide
  • N-(4-chlorophenyl)-2-methylbenzamide

Uniqueness

N-[(4-chlorophenyl)sulfonyl]-2-methyl-N-(4-methylphenyl)benzamide is unique due to the presence of both chlorophenyl and methylphenyl groups attached to the sulfonyl amide structure. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H18ClNO3S

Molecular Weight

399.9 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfonyl-2-methyl-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C21H18ClNO3S/c1-15-7-11-18(12-8-15)23(21(24)20-6-4-3-5-16(20)2)27(25,26)19-13-9-17(22)10-14-19/h3-14H,1-2H3

InChI Key

XKGXEZRKMVSSEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2C)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.